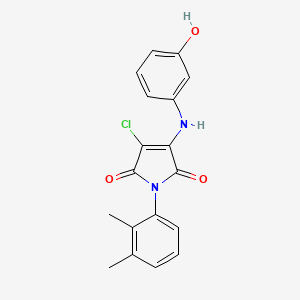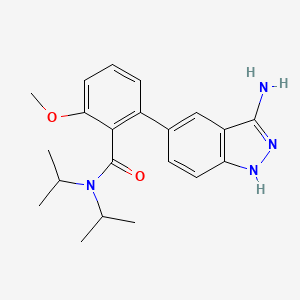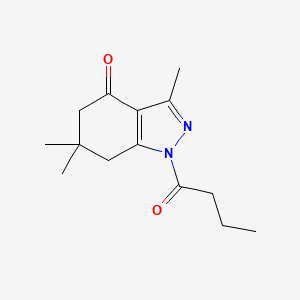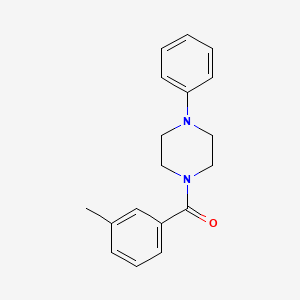![molecular formula C18H20N2O5 B5639933 9-HYDROXY-4-[2-(MORPHOLIN-4-YL)ACETYL]-1H,2H,3H,4H,5H-CHROMENO[3,4-B]PYRIDIN-5-ONE](/img/structure/B5639933.png)
9-HYDROXY-4-[2-(MORPHOLIN-4-YL)ACETYL]-1H,2H,3H,4H,5H-CHROMENO[3,4-B]PYRIDIN-5-ONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-HYDROXY-4-[2-(MORPHOLIN-4-YL)ACETYL]-1H,2H,3H,4H,5H-CHROMENO[3,4-B]PYRIDIN-5-ONE is a complex organic compound that belongs to the class of chromeno[3,4-b]pyridines. This compound is characterized by the presence of a morpholine ring, a hydroxy group, and an acetyl group attached to the chromeno[3,4-b]pyridine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
作用機序
Target of Action
The primary target of this compound is the epidermal growth factor receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/c-neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.
Mode of Action
This compound is a small molecule tyrosine kinase inhibitor . It interacts with EGFR by forming a covalent bond with the cysteine 797 in the EGFR active site, leading to sustained inhibition of EGFR enzymatic activity .
Result of Action
The result of the compound’s action is the inhibition of EGFR enzymatic activity, which can lead to decreased cell proliferation, particularly in cells with overactive EGFR signaling. This can have therapeutic effects in diseases characterized by overactive EGFR signaling, such as certain types of cancer .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-HYDROXY-4-[2-(MORPHOLIN-4-YL)ACETYL]-1H,2H,3H,4H,5H-CHROMENO[3,4-B]PYRIDIN-5-ONE typically involves multi-step organic reactions. One common approach is to start with the chromeno[3,4-b]pyridine core, which can be synthesized through a series of cyclization reactions. The introduction of the morpholine ring is achieved through nucleophilic substitution reactions, where a suitable leaving group is replaced by the morpholine moiety. The hydroxy group can be introduced via hydroxylation reactions, and the acetyl group is typically added through acetylation reactions using acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors. The purification of the final product is usually achieved through crystallization, chromatography, or recrystallization techniques.
化学反応の分析
Types of Reactions
9-HYDROXY-4-[2-(MORPHOLIN-4-YL)ACETYL]-1H,2H,3H,4H,5H-CHROMENO[3,4-B]PYRIDIN-5-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, or anhydrides in the presence of a base such as triethylamine or pyridine.
Major Products
Oxidation: Formation of a ketone or aldehyde from the hydroxy group.
Reduction: Formation of an alcohol from the acetyl group.
Substitution: Formation of N-alkyl or N-acyl derivatives of the morpholine ring.
科学的研究の応用
9-HYDROXY-4-[2-(MORPHOLIN-4-YL)ACETYL]-1H,2H,3H,4H,5H-CHROMENO[3,4-B]PYRIDIN-5-ONE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
類似化合物との比較
Similar Compounds
Chromeno[3,4-b]pyridine derivatives: These compounds share the same core structure but may have different substituents, leading to variations in their biological activities.
Morpholine-containing compounds: These compounds contain the morpholine ring and are studied for their pharmacological properties.
Uniqueness
9-HYDROXY-4-[2-(MORPHOLIN-4-YL)ACETYL]-1H,2H,3H,4H,5H-CHROMENO[3,4-B]PYRIDIN-5-ONE is unique due to the combination of the chromeno[3,4-b]pyridine core with the morpholine and acetyl groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development in various fields.
特性
IUPAC Name |
9-hydroxy-4-(2-morpholin-4-ylacetyl)-2,3-dihydro-1H-chromeno[3,4-b]pyridin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c21-12-3-4-15-14(10-12)13-2-1-5-20(17(13)18(23)25-15)16(22)11-19-6-8-24-9-7-19/h3-4,10,21H,1-2,5-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HONCVWRWDYZWOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)OC3=C2C=C(C=C3)O)N(C1)C(=O)CN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-cyclopentyl-N-{[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]methyl}-3-piperidinecarboxamide](/img/structure/B5639855.png)
![4-[2-(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)-2-oxoethyl]-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B5639869.png)
![(1R*,3S*)-3-(2-hydroxyethoxy)-7-[4-methyl-6-(methylamino)-2-pyrimidinyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5639876.png)

![3-benzyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-imine](/img/structure/B5639892.png)
![2-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-5-pyrrolidin-1-ylpyridazin-3(2H)-one](/img/structure/B5639895.png)

![4-({2-[1-(3-fluorobenzoyl)-3-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5639902.png)


![2-(2-hydroxyethyl)-8-[3-(3-methoxyphenyl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5639926.png)
![4-[(4-fluorophenoxy)methyl]-6-piperidino-1,3,5-triazin-2-amine](/img/structure/B5639945.png)
![2-(dimethylamino)-4-methyl-N-[(1R*,2S*)-2-phenylcyclopropyl]-5-pyrimidinecarboxamide](/img/structure/B5639952.png)
![3-(2-furyl)-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]alanine](/img/structure/B5639956.png)
